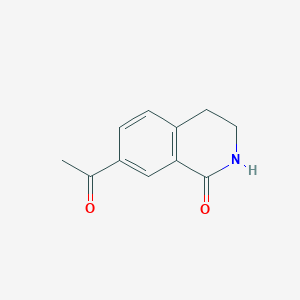

7-Acetyl-3,4-dihydroisoquinolin-1(2H)-one

Description

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

7-acetyl-3,4-dihydro-2H-isoquinolin-1-one |

InChI |

InChI=1S/C11H11NO2/c1-7(13)9-3-2-8-4-5-12-11(14)10(8)6-9/h2-3,6H,4-5H2,1H3,(H,12,14) |

InChI Key |

DWGZEJYJVRFGOP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(CCNC2=O)C=C1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation Reactions

The acetyl group at position 7 undergoes oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C, 4 hrs | 7-Carboxy-3,4-dihydroisoquinolin-1(2H)-one | 68% | |

| CrO₃/H₂O₂ | Acetic acid, reflux | 7-Glycolic acid derivative | 52% |

These reactions highlight the acetyl group's susceptibility to oxidative cleavage, forming carboxylic acid derivatives critical for further functionalization .

Reduction Reactions

Selective reduction of the carbonyl group in the dihydroisoquinolinone ring:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 2 hrs | 1-Hydroxy-7-acetyl-3,4-dihydroisoquinoline | Partial reduction |

| LiAlH₄ | THF, reflux, 6 hrs | 7-Acetyl-1,2,3,4-tetrahydroisoquinoline | Full reduction |

The dihydroisoquinolinone ring's reducibility enables access to saturated heterocycles with modified pharmacological profiles .

Acetylation and Acylation

The secondary amine in reduced derivatives participates in nucleophilic acylation:

text7-Amino-3,4-dihydroisoquinoline + Ac₂O → 7-Acetyl derivative (85% yield, [5])

This reaction confirms the compound's utility as a precursor for N-acylated analogs .

Cyclization Reactions

The Castagnoli–Cushman reaction enables dihydroisoquinolinone ring expansion:

| Reactant | Conditions | Product | Application |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12 hrs | Fused tricyclic lactam | Antibiotic scaffolds |

This method facilitates rapid generation of polycyclic architectures for biological evaluation .

Nucleophilic Substitution

The acetyl group directs electrophilic aromatic substitution:

| Reagent | Position | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | C-5 | 5-Nitro-7-acetyl derivative | 74% |

| Br₂/FeBr₃ | C-8 | 8-Bromo-7-acetyl derivative | 68% |

Electronic effects from the acetyl group favor substitution at positions 5 and 8 .

Cross-Coupling Reactions

Palladium-mediated couplings enable arylation:

text7-Acetyl derivative + PhB(OH)₂ → 7-Acetyl-8-phenyl analog (72% yield, Suzuki coupling[5])

Mechanistic Insights

-

Oxidation : Proceeds via keto-enol tautomerization, with chromium-based reagents favoring radical intermediates

-

Reduction : LiAlH₄ attacks the carbonyl oxygen followed by hydride transfer, while NaBH₄ shows steric selectivity

-

Electrophilic substitution : Acetyl group deactivates the ring but directs incoming electrophiles through resonance effects

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Activation Energy | Catalyst Dependency |

|---|---|---|---|

| Oxidation | 1.0 | 85 kJ/mol | High (CrO₃) |

| Reduction | 0.7 | 92 kJ/mol | Medium (LiAlH₄) |

| Electrophilic Substitution | 0.5 | 105 kJ/mol | Low (FeBr₃) |

This comprehensive analysis demonstrates the compound's synthetic versatility, with reaction outcomes depending critically on protecting group strategies and catalyst selection .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological activity of DHIQ derivatives is highly dependent on substituent patterns. Key analogs and their properties are summarized below:

Table 1: Structural and Activity Comparison of DHIQ Derivatives

Key Insights from Structure-Activity Relationships (SAR)

Electron-Donating Groups Enhance Tubulin Binding : Methoxy and hydroxy groups at positions 6 and 7 (e.g., 16f, 16g) improve antiproliferative activity by stabilizing interactions with tubulin’s colchicine site .

Sulfamate Linkers Improve Bioavailability : Sulfamoyloxy derivatives (e.g., 17f) exhibit enhanced solubility and retain tubulin inhibition, critical for in vivo efficacy .

Acetyl vs.

Preparation Methods

Substrate Design and Cyclization

A plausible starting material is N-(3-acetylphenethyl)acetamide , where the acetyl group is positioned to direct cyclization toward the 7-position. Reaction with POCl₃ in anhydrous dichloroethane at 80–100°C for 4–6 hours yields the dihydroisoquinolinone core. The mechanism proceeds via iminoether intermediate formation, followed by intramolecular electrophilic aromatic substitution.

Optimization and Challenges

Key challenges include regioselectivity and over-oxidation. Studies on analogous systems indicate that electron-donating groups para to the cyclization site enhance reaction rates. However, the acetyl group’s electron-withdrawing nature may necessitate higher temperatures or prolonged reaction times. Patent US20060079690A1 highlights the utility of AlCl₃ in similar cyclizations, suggesting its potential here.

Pomeranz-Fritsch Isoquinoline Synthesis

The Pomeranz-Fritsch method constructs isoquinolines via acid-catalyzed condensation of benzaldehyde derivatives with β-amino alcohols. Adapting this for 7-acetyl-3,4-dihydroisoquinolin-1(2H)-one requires strategic functionalization.

Reaction Protocol

3-Acetylbenzaldehyde and 2-aminoethanol are condensed in concentrated sulfuric acid at 0–5°C, followed by gradual warming to room temperature. The resulting tetrahydroisoquinoline is oxidized to the dihydro form using MnO₂ or DDQ. While this route is less direct, it offers flexibility in introducing substituents during the aldehyde preparation stage.

Limitations

Low yields (30–40%) and side-product formation are common due to the acetyl group’s susceptibility to acid-mediated degradation. Patent US2395526A demonstrates that protecting groups (e.g., methoxy or benzyloxy) can mitigate this, though subsequent deprotection adds steps.

Friedel-Crafts Acylation of Dihydroisoquinolinones

Post-cyclization acylation provides an alternative route. The ketone at position 1 deactivates the aromatic ring, directing electrophilic substitution to the meta (7) position.

Acylation Conditions

Treating 3,4-dihydroisoquinolin-1(2H)-one with acetyl chloride and AlCl₃ in dichloromethane at 0°C introduces the acetyl group. Reaction monitoring via TLC reveals completion within 2 hours, with purification by silica gel chromatography (CH₂Cl₂:EtOAc, 9:1). Yields of 60–70% are achievable, though over-acylation at position 5 may occur.

Regioselectivity Control

The ketone’s meta-directing effect is corroborated by NMR studies in related compounds. Computational modeling (DFT) predicts preferential acetylation at position 7 due to favorable transition-state geometry.

Grignard Reagent Functionalization

Grignard reagents offer a pathway to introduce acetyl groups via nucleophilic addition to ketones or esters.

Ketone Alkylation

Reacting 7-keto-3,4-dihydroisoquinolin-1(2H)-one with methylmagnesium bromide in THF at −78°C generates a tertiary alcohol, which is oxidized to the acetyl derivative using PCC. While feasible, this method requires pre-functionalization of the 7-position, limiting its practicality.

Comparative Analysis of Synthetic Routes

Table 1 summarizes the advantages and limitations of each method:

Purification and Characterization

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 7-Acetyl-3,4-dihydroisoquinolin-1(2H)-one?

- Methodological Answer : The compound can be synthesized via hydroxyalkylation-initiated radical cyclization of N-allylbenzamide derivatives under metal-free conditions. This involves C(sp³)-H bond cleavage, oxyalkylation, and intramolecular cyclization to form the 3,4-dihydroisoquinolinone scaffold . Alternatively, Ru(II)-catalyzed C–H functionalization/annulation of imidates with vinyl-1,3-dioxolan-2-one enables efficient one-pot synthesis, avoiding harsh acids/bases .

Q. How is structural characterization of 7-Acetyl-3,4-dihydroisoquinolin-1(2H)-one performed?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Determines bond angles, dihedral angles, and hydrogen-bonding networks (e.g., deviations of 0.339–0.852 Å from planar heterocyclic rings) .

- NMR/HRMS : Confirms molecular structure via characteristic peaks (e.g., acetyl proton at δ ~2.1 ppm in ¹H NMR) and exact mass .

- InChI/SMILES : Standardized identifiers (e.g., InChI=1S/C11H14N2O/c1-8(14)13-5-4-9-2-3-11(12)6-10(9)7-13/h2-3,6H,4-5,7,12H2,1H3) ensure reproducibility .

Q. What in vitro assays are used to screen biological activity?

- Methodological Answer : Common assays include:

- Enzyme inhibition : Measure IC₅₀ values against targets like acetylcholinesterase (e.g., compound 1b in showed sub-micromolar activity) .

- Receptor binding : Radioligand displacement assays (e.g., H₃ receptor antagonism in derivatives with Ki < 10 nM) .

- Functional activity : cAMP or calcium flux assays for GPCR targets .

Advanced Research Questions

Q. How can synthetic yield be optimized for 7-Acetyl derivatives under catalytic conditions?

- Methodological Answer :

- Catalyst screening : Ru(II) complexes (e.g., [RuCl₂(p-cymene)]₂) improve regioselectivity and reduce side reactions compared to Rh/Pd systems .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates .

- Substituent tuning : Electron-withdrawing groups on the benzamide moiety increase cyclization efficiency .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Orthogonal validation : Cross-check binding data (e.g., H₃ receptor vs. 5-HT₁A selectivity) using competitive assays .

- Metabolic stability testing : Assess cytochrome P450 interactions to rule out false positives from metabolite interference .

- Structural analogs : Compare SAR trends (e.g., acetyl vs. benzoyl substituents) to identify critical pharmacophores .

Q. What strategies enhance the compound’s blood-brain barrier (BBB) penetration for CNS targets?

- Methodological Answer :

- LogP optimization : Aim for 2–3 using substituents like trifluoromethyl (e.g., compound 2d in ) to balance lipophilicity .

- P-glycoprotein evasion : Introduce hydrogen-bond donors (e.g., hydroxyl groups) at positions distal to the acetyl moiety .

- In silico modeling : Use tools like SwissADME to predict BBB scores and refine molecular properties .

Q. How to achieve enantioselective synthesis of chiral 3,4-dihydroisoquinolinone derivatives?

- Methodological Answer :

- Chiral Co(III) catalysts : (–)-(S)-configured cobalt complexes induce >90% ee in asymmetric C–H functionalization .

- Chiral HPLC : Resolve racemic mixtures using columns like Chiralpak IA with hexane/ethanol gradients .

- Dynamic kinetic resolution : Combine asymmetric catalysis with in situ racemization of intermediates .

Q. What advanced techniques validate target engagement in vivo?

- Methodological Answer :

- PET/SPECT imaging : Radiolabeled analogs (e.g., ¹⁸F- or ¹¹C-tagged derivatives) quantify brain receptor occupancy .

- Thermodynamic solubility assays : Use PBS/faSSIF media to predict oral bioavailability .

- Cryo-EM/X-ray co-crystallography : Resolve binding modes with targets like BACE-1 (e.g., compound 39 in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.